1-(2-Iodovinyl)-4-methoxybenzene
Description
1-(2-Iodovinyl)-4-methoxybenzene is a halogenated aromatic compound characterized by a methoxy-substituted benzene ring and an iodovinyl group. Its molecular formula is C₉H₉IO, with an average molecular weight of 260.07 g/mol . This compound is synthesized via methods such as the Hunsdiecker–Borodin reaction using 4-methoxycinnamic acid as a precursor or through electron-catalyzed aminocarbonylation reactions . Key spectroscopic data include:
- ¹H NMR (CDCl₃): δ 7.35 (d, J = 14.8 Hz, 1H), 7.23 (d, J = 8.4 Hz, 2H), 6.84 (d, J = 8.8 Hz, 2H), 6.62 (d, J = 15.2 Hz, 1H), 3.80 (s, 3H) .
- ¹³C NMR (CDCl₃): δ 159.7 (C-OCH₃), 144.3 (C-I), 130.7 (C-aromatic), 127.2 (C-vinyl), 110.4 (C-aromatic), 55.3 (-OCH₃) .
The compound is a white crystalline solid with a melting point of 95.2–96.5°C and exhibits stability under standard conditions. It is utilized in copper-catalyzed coupling reactions for synthesizing bioactive molecules like alatamide, demonstrating its relevance in medicinal chemistry .
Properties
Molecular Formula |
C9H9IO |
|---|---|
Molecular Weight |
260.07 g/mol |
IUPAC Name |
1-(2-iodoethenyl)-4-methoxybenzene |
InChI |
InChI=1S/C9H9IO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-7H,1H3 |
InChI Key |
YLEDCRWLOAQBDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CI |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Halogen Influence : Iodo and bromo substituents increase molecular weight and polarizability, enhancing reactivity in cross-coupling reactions. The dibromo analog (291.97 g/mol) is heavier and less volatile than the iodo derivative .
- Electronic Effects: The nitro group (-NO₂) in 1-methoxy-4-(2-nitrovinyl)benzene is strongly electron-withdrawing, altering the electronic density of the aromatic ring compared to electron-donating groups like -OCH₃ .
Reactivity Comparison :
- Cross-Coupling : The iodovinyl derivative participates in copper-catalyzed couplings to form bioactive amides (e.g., alatamide) , whereas bromo analogs are typically less reactive due to weaker C-Br bonds.
- Stability : Iodo compounds are prone to photodecomposition, whereas nitro-substituted derivatives exhibit higher thermal stability .
Preparation Methods
Direct Iodovinylation Using N-Iodosuccinimide (NIS)
Reaction Mechanisms and Stereochemical Considerations
The iodovinylation of 4-methoxystyrene proceeds via an electrophilic addition mechanism (Figure 1). NIS generates an iodonium ion intermediate, which is attacked by the electron-rich double bond of the styrene derivative. The stereochemical outcome (E vs. Z) is influenced by the reaction conditions:
-
Polar aprotic solvents (e.g., DCM) favor trans-addition due to minimized steric hindrance.
-
Bulky bases (e.g., triethylamine) stabilize the transition state, enhancing regioselectivity.
In contrast, hydrazide-mediated methods involve a-sigmatropic rearrangement, producing Z-isomers as the kinetic product.
Optimization Strategies and Yield Enhancements
Solvent and Temperature Effects
Catalytic Additives
The inclusion of sodium acetate in hydrazide protocols buffers the reaction medium, preventing premature decomposition of intermediates. Similarly, triethylamine in NIS reactions neutralizes succinimide byproducts, driving the equilibrium toward product formation.
Characterization and Analytical Data
1-(2-Iodovinyl)-4-methoxybenzene is characterized by:
-
1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 16.4 Hz, 1H, CH=I), 7.30–7.20 (m, 2H, Ar-H), 6.90–6.80 (m, 2H, Ar-H), 5.85 (d, J = 16.4 Hz, 1H, CH2), 3.80 (s, 3H, OCH3).
-
13C NMR: δ 160.1 (C-OCH3), 134.5 (C-I), 128.9–114.2 (Ar-C), 94.7 (CH2).
Applications and Derivatives
This compound serves as a key intermediate in:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(2-Iodovinyl)-4-methoxybenzene with stereochemical control?
- Methodological Answer : The Stork-Zhao-Wittig olefination is a robust method for synthesizing (Z)-1-(2-Iodovinyl)-4-methoxybenzene. Key steps include:
- Conducting reactions under inert (argon) conditions to prevent iodine degradation .
- Using light-protected glassware to avoid undesired photochemical side reactions .
- Employing Teflon-coated stirrers and dry solvents to maintain reaction integrity.
- A typical procedure involves a 1000 mL three-necked flask with precise temperature control (e.g., 60°C for 18 hours) and purification via silica gel chromatography .
Q. How can researchers confirm the stereochemistry (Z/E configuration) of the iodovinyl group?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Coupling constants () between vinyl protons (typically 8–12 Hz for Z-configuration) and NOESY experiments to confirm spatial proximity of substituents .
- X-ray Crystallography : Definitive structural assignment via single-crystal diffraction.
- Computational Modeling : Density Functional Theory (DFT) calculations to compare experimental and theoretical chemical shifts .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Avoid aqueous solutions outside pH 5–9 to prevent hydrolysis of the iodovinyl group (analogous to structurally related chloro- and ethynyl-substituted methoxybenzenes) .
- Thermal Stability : Store at –20°C under argon; decomposition observed above 80°C in preliminary thermogravimetric analyses (TGA).
Advanced Research Questions
Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized using this compound as a substrate?
- Methodological Answer :
- Catalyst Selection : Use Pd(PPh) or PdCl(dppf) with ligand systems (e.g., hydrazonic ligands) to enhance efficiency .
- Reaction Conditions : Ethanol as a solvent at 60°C for 18 hours yields 65% coupling products (e.g., 1-Methoxy-4-((4-(trifluoromethyl)phenyl)ethynyl)benzene) .
- Substrate Scope : Test boronic acids with electron-withdrawing groups (e.g., trifluoromethyl) for enhanced reactivity.
Q. What mechanistic insights explain the stereo-retentive behavior during lithium–iodine exchange reactions involving this compound?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : Steric hindrance from the methoxy group favors retention of the Z-configuration during transmetalation .
- Spectroscopic Monitoring : Use NMR to track iodine migration and DFT to model transition states.
- Isotopic Labeling : Deuterium studies to trace hydrogen migration pathways.
Q. How can computational methods predict the reactivity of this compound in radical addition or cycloaddition reactions?
- Methodological Answer :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder reactions.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on reaction trajectories.
- Machine Learning : Train models on existing vinyl iodide reaction datasets to forecast yields .
Q. What strategies mitigate iodine loss during prolonged storage or high-temperature reactions?
- Methodological Answer :
- Stabilizers : Add 1–2 mol% of copper iodide to suppress radical-mediated decomposition .
- Encapsulation : Use mesoporous silica matrices to physically protect the iodovinyl group.
- Inert Atmospheres : Store in sealed ampules under vacuum or argon to prevent oxidative degradation .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
